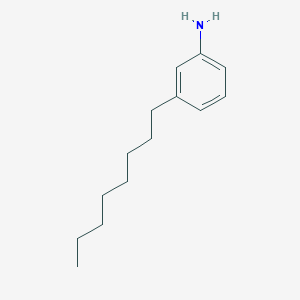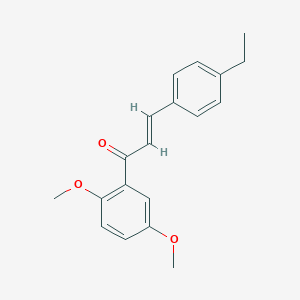
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has gained attention for its potential therapeutic applications in various diseases. It belongs to the class of chalcones, which are naturally occurring compounds found in plants and have been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is not fully understood, but it is believed to act through multiple pathways, including inhibition of NF-κB, COX-2, and oxidative stress. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to possess various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, inhibition of NF-κB and COX-2, and activation of the Nrf2/ARE pathway. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has also been shown to possess anti-inflammatory and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in lab experiments include its synthetic accessibility, low toxicity, and potential therapeutic applications in various diseases. However, the limitations include its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, including:
1. Development of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one derivatives with improved solubility and bioavailability.
2. Investigation of the potential therapeutic applications of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in other diseases, such as cardiovascular diseases and diabetes.
3. Investigation of the mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one and its interaction with other signaling pathways.
4. Investigation of the potential side effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in vivo.
5. Clinical trials to evaluate the safety and efficacy of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in humans.
Conclusion:
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is a synthetic compound that has gained attention for its potential therapeutic applications in various diseases. It possesses anti-inflammatory, antioxidant, and anticancer properties, and has been shown to inhibit cancer cell growth, induce apoptosis, and inhibit the activity of NF-κB and COX-2. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has also been shown to possess neuroprotective properties and inhibit oxidative stress. However, further research is needed to fully understand the mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one and its potential side effects in vivo.
Applications De Recherche Scientifique
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, prostate, and colon cancer. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the development and progression of cancer.
In inflammation, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has also been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of inflammatory mediators such as prostaglandins.
In neurodegenerative disorders, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to possess neuroprotective properties by inhibiting oxidative stress and inflammation, which are known to play a crucial role in the development and progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO/c1-11-5-7-12(8-6-11)16(19)10-9-13-14(17)3-2-4-15(13)18/h2-10H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGIKOTVUSRSJM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(4-Methylbenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3088046.png)
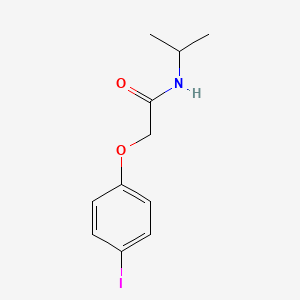
![3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine](/img/structure/B3088052.png)
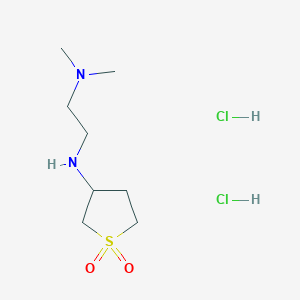
![1-[(4-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3088074.png)
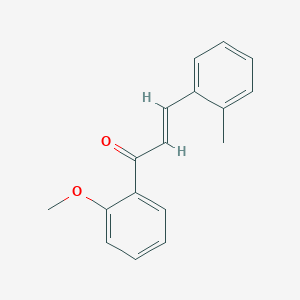

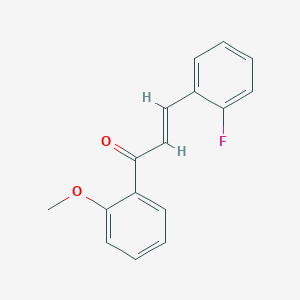
![3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B3088119.png)
![2-[2-Oxo-3-(propan-2-yl)-1,2-dihydroquinolin-6-yl]acetic acid](/img/structure/B3088130.png)
